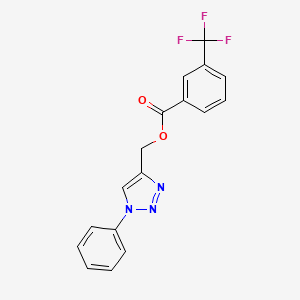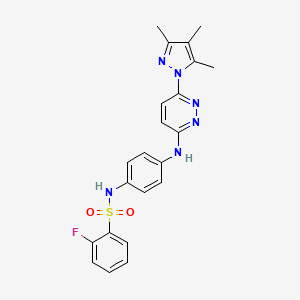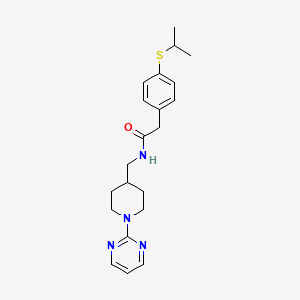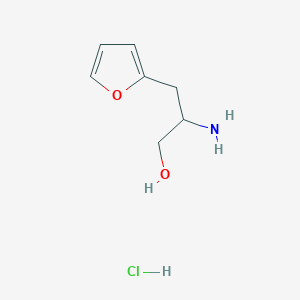
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole ring is a five-membered aromatic heterocycle, which consists of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, in the molecule of 1-phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole, the phenyl groups and triazole system are planar . The dihedral angle between the planes of the nicotino-yloxy fragment and triazole ring is 88.61 (5)°, and the dihedral angle between the planes of triazole and benzene rings is 16.54 (11)° .Scientific Research Applications
Anticancer Activity
1,2,3-Triazoles have been studied for their potential anticancer properties. For instance, certain triazole compounds have shown the ability to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner .
Antimicrobial Properties
These compounds have also been found to possess antibacterial and antifungal properties. They can act as effective agents against a variety of microbial pathogens .
Drug Discovery
Triazoles play a significant role in drug discovery due to their structural similarity with the dideoxyribose moiety present in DNA. They are used in the synthesis of various pharmaceuticals .
Polymer Chemistry
In polymer chemistry, triazoles are used due to their thermal stability and resistance to hydrolysis. They can be incorporated into polymers to enhance material properties .
Supramolecular Chemistry
Triazoles are utilized in supramolecular chemistry for constructing complex structures due to their ability to participate in multiple non-covalent interactions .
Bioconjugation
They are employed in bioconjugation techniques for attaching various biomolecules together or to solid supports .
Fluorescent Imaging
Triazoles can be used in fluorescent imaging applications due to their fluorescent properties when incorporated into certain molecules .
Materials Science
In materials science, triazoles contribute to the development of new materials with improved characteristics like increased strength or chemical resistance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit inhibitory potential against enzymes like carbonic anhydrase-ii .
Mode of Action
It’s speculated that the triazole moiety and the triazole-linked aromatic rings of similar ligands stabilize in the active site of their target enzymes through a multitude of van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of enzymes like carbonic anhydrase-ii , which plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Result of Action
Similar compounds have shown cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-4-5-12(9-13)16(24)25-11-14-10-23(22-21-14)15-7-2-1-3-8-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUKVXPNAANQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)



![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
